molecular formula C13H10ClN3 B11866202 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(4-methylphenyl)- CAS No. 75008-01-4

1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(4-methylphenyl)-

Cat. No.: B11866202
CAS No.: 75008-01-4
M. Wt: 243.69 g/mol
InChI Key: LTHKQJZPYLOBCE-UHFFFAOYSA-N
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Description

1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(4-methylphenyl)- (CAS 75008-01-4) is a heterocyclic compound with the molecular formula C₁₃H₁₀ClN₃ and a molecular weight of 243.69 g/mol . Its structure consists of an imidazo[4,5-c]pyridine core substituted with a chlorine atom at position 4 and a 4-methylphenyl group at position 2. This compound is primarily utilized in medicinal chemistry research, particularly in the development of kinase inhibitors and antimalarial agents .

Synthesis: The compound can be synthesized via thermal electrocyclic reactions of 1-aza 6π-electron systems involving the imidazole 4,5-bond, as demonstrated in routes for analogous imidazo[4,5-c]pyridines . Modifications at positions 2 and 4 are critical for tuning biological activity, as seen in derivatives with substituents like difluorophenyl or piperazine groups .

Properties

CAS No.

75008-01-4

Molecular Formula

C13H10ClN3

Molecular Weight

243.69 g/mol

IUPAC Name

4-chloro-2-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine

InChI

InChI=1S/C13H10ClN3/c1-8-2-4-9(5-3-8)13-16-10-6-7-15-12(14)11(10)17-13/h2-7H,1H3,(H,16,17)

InChI Key

LTHKQJZPYLOBCE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(N2)C=CN=C3Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions

  • Reactants : 3,4-Diaminopyridine (1 equiv), 4-methylbenzaldehyde (1.1 equiv)

  • Catalyst : Zinc triflate (10 mol%)

  • Solvent : Methanol (reflux, 6–8 hours)

  • Workup : Filtration and recrystallization from methanol

Key Observations

  • The reaction proceeds via Schiff base formation between the aldehyde and the 3-amino group of diaminopyridine, followed by cyclization to form the imidazo[4,5-c]pyridine core.

  • Yields range from 70–85%, with purity >90% after recrystallization.

Mechanistic Insights

Zinc triflate coordinates with the aldehyde’s carbonyl oxygen, enhancing electrophilicity and promoting nucleophilic attack by the amine. Subsequent dehydration and cyclization yield the heterocyclic framework.

Chlorination of Preformed 2-(4-Methylphenyl)-1H-Imidazo[4,5-c]pyridine

Post-synthesis chlorination is a critical step to introduce the 4-chloro substituent. Patent data and ChemicalBook entries highlight thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) as preferred chlorinating agents.

Protocol from Patent CN103936678A

  • Substrate : 2-(4-Methylphenyl)-1H-imidazo[4,5-c]pyridine (1 equiv)

  • Chlorinating Agent : Thionyl chloride (2–4 equiv)

  • Solvent : Ethyl acetate or dichloromethane (25–30°C, 3–6 hours)

  • Workup : Aqueous quench, separatory funnel extraction, and recrystallization from methanol

Performance Metrics

  • Yield : 75–76%

  • Purity : 95–96%

Side Reactions and Mitigation

  • Over-chlorination at adjacent positions is minimized by controlling stoichiometry (≤4 equiv SOCl₂) and reaction temperature (<30°C).

  • Polar aprotic solvents like DMF (5–10% v/v) enhance regioselectivity.

One-Pot Synthesis via Sequential Condensation and Chlorination

A streamlined one-pot approach combines cyclocondensation and chlorination, reducing intermediate isolation steps. This method adapts procedures from and.

Synthetic Route

  • Cyclocondensation : React 3,4-diaminopyridine with 4-methylbenzaldehyde in methanol/zinc triflate (6 hours, reflux).

  • In Situ Chlorination : Add thionyl chloride directly to the reaction mixture and stir at 25°C for 4 hours.

  • Workup : Neutralize with aqueous NaHCO₃, extract with ethyl acetate, and recrystallize.

Advantages and Limitations

  • Yield : 68–72% (lower than stepwise methods due to competing side reactions).

  • Purity : 88–92%.

  • Scalability : Limited by exothermic chlorination step, requiring precise temperature control.

Comparative Analysis of Methods

Parameter Cyclocondensation Post-Chlorination One-Pot Synthesis
Yield (%)70–8575–7668–72
Purity (%)>9095–9688–92
Reaction Time (hours)6–83–610–12
ScalabilityHighModerateLow
RegioselectivityExcellentExcellentModerate

Purification and Characterization

Recrystallization Solvents

  • Methanol : Effective for removing unreacted diaminopyridine and aldehyde byproducts.

  • Ethyl Acetate : Preferred for chlorinated intermediates due to differential solubility.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆): δ 8.45 (s, 1H, imidazole-H), 7.85–7.30 (m, 4H, aryl-H), 2.40 (s, 3H, CH₃).

  • MS (ESI+) : m/z 269.1 [M+H]⁺.

Scientific Research Applications

Medicinal Chemistry

1H-Imidazo(4,5-c)pyridine derivatives have been investigated for their potential as therapeutic agents. Key applications include:

  • Enzyme Inhibition : Studies have shown that this compound can act as an inhibitor for various enzymes, including Src family kinases (SFKs), which are implicated in cancer progression. For instance, derivatives have been synthesized and evaluated for their inhibitory activity against SFKs in glioblastoma cell lines .
  • Antimicrobial Activity : Recent research indicates that imidazo[4,5-b]pyridine derivatives exhibit significant antibacterial properties against pathogens like Escherichia coli and Bacillus cereus. The introduction of alkyl groups has been shown to enhance these activities .
  • Anti-inflammatory Effects : The compound is also being explored for its anti-inflammatory properties, which could lead to the development of new treatments for inflammatory diseases .

Material Science

The unique structural properties of 1H-Imidazo(4,5-c)pyridine make it a valuable building block in the synthesis of novel materials:

  • Sensors : Research has focused on developing pH-sensitive materials based on imidazo[4,5-b]pyridine derivatives. These materials can be used in various sensing applications due to their ability to undergo protonation equilibria under different conditions .
  • Organic Electronics : The compound's electronic properties are being investigated for potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Case Study 1: Antimicrobial Properties

A study conducted on N3-alkylated imidazo[4,5-b]pyridine derivatives revealed promising antibacterial activities. The compounds were synthesized under phase transfer catalysis conditions and tested against common bacterial strains. Results indicated that specific substitutions significantly enhanced their efficacy .

Case Study 2: Enzyme Inhibition in Cancer Research

Research involving the synthesis of imidazo[4,5-c]pyridin-2-one derivatives demonstrated their potential as SFK inhibitors. The study assessed the binding affinity and inhibitory activity of these compounds against SFK enzymes in glioblastoma cell lines, highlighting their therapeutic potential in cancer treatment .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-chloro-2-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine with structurally related imidazo-pyridine derivatives, focusing on substituents, biological activity, and physicochemical properties:

Compound Name Substituents (Positions) Biological Activity/Application Key Findings/Advantages References
4-chloro-2-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine Cl (4), 4-methylphenyl (2) Kinase inhibition, antimalarial R&D High structural rigidity; moderate solubility in organic solvents
2-(3,5-Difluorophenyl)-1H-imidazo[4,5-c]pyridine derivatives (46, 47) 3,5-difluorophenyl (2), piperazine (4) Hemozoin formation inhibition (antimalarial) Enhanced potency (IC₅₀ < 100 nM) due to fluorinated aryl groups
3-((4-(6-Chloro-2-(difluoroethyl)-3H-imidazo[4,5-b]pyridin-7-yl)piperazin-1-yl)methyl)-5-methylisoxazole (22c) Cl (6), difluoroethyl (2), isoxazole Kinase inhibition (c-Met, EGFR) Improved selectivity for kinase targets due to isoxazole moiety
1-(4-Methoxyphenyl)-3-methyl-8-(pyridin-4-yl)-1H-imidazo[4,5-c]quinolin-2(3H)-one (16g) 4-methoxyphenyl (1), pyridin-4-yl (8) TNF-α suppression (anti-inflammatory) IC₅₀ = 11.6 μM; methoxy group enhances metabolic stability
2-(4-Chlorophenyl)-1H-imidazo[4,5-b]pyridine (CAS 952-13-6) Cl (4), phenyl (2) Antibacterial/antifungal research Lower solubility due to planar imidazo[4,5-b]pyridine core

Structural and Functional Differences

Ring Position :

  • Imidazo[4,5-c ]pyridine derivatives (e.g., the target compound) exhibit distinct electronic properties compared to imidazo[4,5-b ]pyridines (e.g., 22c and 952-13-6). The "c" vs. "b" ring fusion alters π-π stacking interactions with biological targets, influencing binding affinity .

Aromatic Groups: 4-Methylphenyl (target) vs. pyridin-4-yl (16g): Pyridinyl substituents increase water solubility but may reduce membrane permeability .

Biological Activity :

  • The target compound’s antimalarial activity is inferior to fluorinated analogs (e.g., 46, IC₅₀ < 100 nM), likely due to the absence of electron-withdrawing fluorine atoms .
  • Kinase inhibitors like 22c show higher selectivity than the target compound, attributed to the isoxazole group’s ability to form hydrogen bonds with ATP-binding pockets .

Physicochemical Properties

Property Target Compound 2-(3,5-Difluorophenyl) Derivative (46) Imidazo[4,5-b]pyridine (952-13-6)
Molecular Weight (g/mol) 243.69 ~450 (with piperazine) 229.67
LogP ~3.2 (estimated) ~4.1 ~3.3
Solubility (aq.) Low Moderate (fluorine enhances polarity) Very low
Melting Point Not reported >200°C (decomposition) Not reported

Biological Activity

The compound 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(4-methylphenyl)- is a member of the imidazo[4,5-c]pyridine family, which has garnered attention for its diverse biological activities. This article delves into its biological activity, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

  • Chemical Name : 1H-Imidazo(4,5-c)pyridine, 4-chloro-2-(4-methylphenyl)-
  • CAS Number : Not explicitly listed in the sources but related compounds are referenced.
  • Molecular Formula : C12H10ClN3
  • Molecular Weight : Approximately 233.68 g/mol

Structural Features

The imidazo[4,5-c]pyridine core is characterized by a fused bicyclic structure that contributes to its biological activity. The presence of a chloro group and a para-substituted methylphenyl moiety enhances its interaction with biological targets.

Antiproliferative Activity

Recent studies have demonstrated that various imidazo[4,5-c]pyridine derivatives exhibit significant antiproliferative effects against a range of cancer cell lines. For instance:

CompoundCancer Cell LineIC50 (µM)
1H-Imidazo(4,5-c)pyridineHeLa12.1
1H-Imidazo(4,5-c)pyridineSW62011.8
1H-Imidazo(4,5-c)pyridineNCI-H46015.0

These results indicate that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

Antiviral Activity

Some derivatives of imidazo[4,5-c]pyridine have shown moderate antiviral activity. For example, compounds with specific substitutions were tested against respiratory syncytial virus (RSV), yielding effective concentrations in the micromolar range .

Structure-Activity Relationship (SAR)

The biological activity of imidazo[4,5-c]pyridine derivatives is heavily influenced by their structural modifications. Substituents at the 2-position and variations in the phenyl ring can significantly alter potency:

  • Bromo-substitution at position 2 has been linked to enhanced antiproliferative activity.
  • Amidino groups have shown selective inhibition against certain cancer cell lines .

Study on Anticancer Properties

A study published in Molecules evaluated a series of imidazo[4,5-b]pyridine derivatives for their anticancer properties. Among these, one compound demonstrated an IC50 value of 0.7 µM against colon carcinoma cells, indicating potent activity .

In Vivo Studies

In vivo studies have also been conducted to assess the efficacy of these compounds in animal models. For example, a derivative was tested for its ability to inhibit tumor growth in mice bearing xenografts of human cancer cells. Results showed significant tumor regression compared to control groups .

Q & A

Q. What are the standard synthetic routes for preparing 4-chloro-2-(4-methylphenyl)-1H-imidazo[4,5-c]pyridine and its derivatives?

A common method involves nucleophilic substitution reactions under heated conditions. For example, reacting 4-chloro-2-(halophenyl)-imidazo[4,5-c]pyridine precursors with substituted amines (e.g., 4-methylphenyl derivatives) in solvents like n-BuOH or DMF, using bases such as DIPEA, at elevated temperatures (e.g., 140°C) for 1–4 days. Reaction optimization often requires monitoring via TLC or LC-MS for intermediate purity . Yield improvements (up to 60%) can be achieved by controlling stoichiometry and reaction time .

Q. How is structural confirmation of this compound performed post-synthesis?

Characterization typically combines 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS). For instance, 1H^1H-NMR in CD3_3OD/CDCl3_3 resolves aromatic protons (δ 8.34–7.45 ppm) and substituents (e.g., adamantyl or methylphenyl groups). HRMS (ESI+) confirms molecular ion peaks (e.g., [M+H]+ at m/z 338.1419) . X-ray crystallography (using SHELX software ) is recommended for resolving regiochemical ambiguities in fused ring systems .

Q. What analytical techniques are used to assess purity and isomer distribution?

Reverse-phase HPLC with UV detection (e.g., 254 nm) is standard. For isomers, chiral columns or preparative TLC can separate enantiomers (e.g., cis/trans products in ). LC-MS (ESI+) helps track byproducts, such as unreacted intermediates or dehalogenated derivatives .

Advanced Research Questions

Q. How can regioselectivity be controlled during substitutions at the imidazo[4,5-c]pyridine core?

Regioselectivity depends on electronic and steric factors. For example, ribosylation of 4-chloro derivatives favors N1-substitution under kinetic conditions (e.g., SnCl4_4 catalysis), while thermodynamic control (prolonged heating) shifts products to N2/N3 isomers . DFT calculations (e.g., B3LYP/6-31G*) predict reactive sites by mapping electron density and frontier molecular orbitals .

Q. What computational methods are suitable for studying this compound’s electronic properties and reaction mechanisms?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) and exact-exchange corrections accurately model thermochemistry, such as bond dissociation energies or charge distribution in the imidazo-pyridine system . Solvent effects are incorporated via PCM models. For mechanistic studies (e.g., substitution pathways), transition-state optimization using QM/MM methods is recommended .

Q. How do structural modifications influence biological activity (e.g., hemozoin inhibition or cytokine suppression)?

Systematic SAR studies reveal that chloro and methylphenyl groups enhance lipophilicity, improving membrane permeability. For example, 4-chloro derivatives in showed potent hemozoin inhibition (IC50_{50} < 100 nM). Docking simulations (AutoDock Vina) with target proteins (e.g., Plasmodium falciparum enzymes) guide rational design . Bioisosteric replacements (e.g., Br for Cl) can mitigate toxicity while retaining activity .

Q. How should contradictory data on reaction yields or biological efficacy be addressed?

Contradictions often arise from varying synthetic protocols or assay conditions. For example, ribosylation yields in ranged from 8–12% for isomers due to differing catalysts. Reproducibility requires strict control of moisture, temperature, and reagent purity. In biological assays, standardized protocols (e.g., fixed cell lines or parasite strains) and statistical validation (e.g., ANOVA with post-hoc tests) minimize variability .

Methodological Best Practices

  • Synthesis Optimization : Use microwave-assisted synthesis to reduce reaction times (e.g., 4 hours vs. 4 days) and improve yields .
  • Crystallography : Employ SHELXL for refining crystal structures, especially for resolving tautomeric forms .
  • Data Analysis : Cross-validate computational predictions (DFT) with experimental spectroscopic data to confirm electronic effects .

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